![molecular formula C18H20N4O B7518142 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in cancer and other diseases.
作用機序
2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the kinase domain. This prevents the autophosphorylation of EGFR and downstream signaling pathways, which are involved in cell proliferation, survival, and migration. This compound is highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been used to study the role of EGFR in various physiological processes, including wound healing, angiogenesis, and tissue repair.
実験室実験の利点と制限
The main advantage of using 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride in lab experiments is its high selectivity for EGFR. This allows researchers to study the specific role of EGFR in various biological processes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should use caution when handling this compound and follow appropriate safety protocols.
将来の方向性
There are many potential future directions for research on 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride. One area of interest is the development of new EGFR inhibitors with improved selectivity and potency. Another area of interest is the identification of new targets for cancer therapy based on the mechanisms of action of EGFR inhibitors. Finally, there is a need for further research to understand the role of EGFR in various physiological processes and diseases.
合成法
2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride can be synthesized using a multi-step process starting with commercially available 3,4-dimethylaniline and 2-chloroethylamine hydrochloride. The key step in the synthesis is the reaction between 2-chloroethylamine hydrochloride and 4-(3,4-dimethylphenylamino)quinazoline to form the intermediate 2-(2-chloroethylamino)-4-(3,4-dimethylphenylamino)quinazoline. This intermediate is then reacted with ethanolamine to form this compound.
科学的研究の応用
2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride is a potent and selective inhibitor of EGFR tyrosine kinase activity. It has been widely used in scientific research to study the role of EGFR in cancer and other diseases. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been used to study the mechanism of action of EGFR inhibitors and to identify new targets for cancer therapy.
特性
IUPAC Name |
2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12-7-8-14(11-13(12)2)20-18-21-16-6-4-3-5-15(16)17(22-18)19-9-10-23/h3-8,11,23H,9-10H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZLKBRFIAZMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

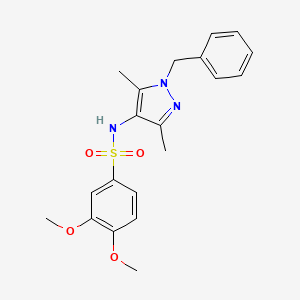
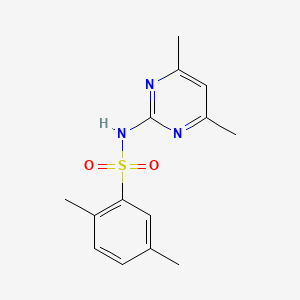
![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)
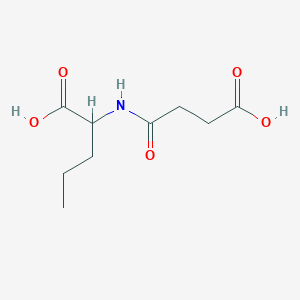
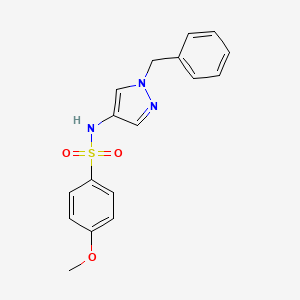
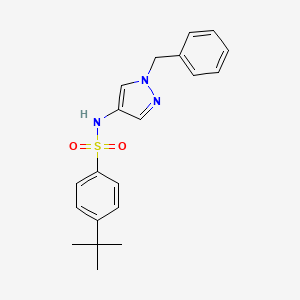
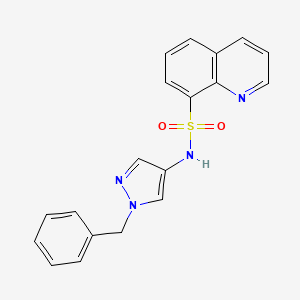
![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)